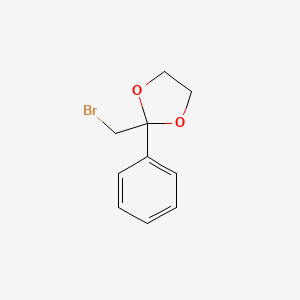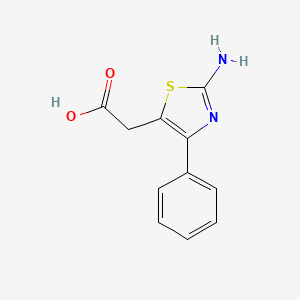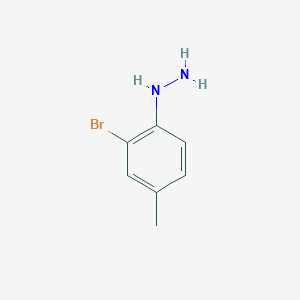![molecular formula C13H8F3NO2 B1331582 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde CAS No. 103962-21-6](/img/structure/B1331582.png)
4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of benzaldehyde derivatives can be complex and often involves multi-step reactions. For instance, the synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde involves a three-step process starting from commercially available terephthalaldehyde, including acetal reaction, nucleophilic reaction, and hydrolysis, with a high total yield of 68.9% . Similarly, the synthesis of heterocyclic compounds like 4-benzoyl-5-phenyl-2-(pyridin-2-yl)-3,3a-dihydropyrazolo[1,5-c]pyrimidin-7(6H)-one involves a one-pot reaction and is characterized by various spectroscopic methods . These methods could potentially be adapted for the synthesis of 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde.
Molecular Structure Analysis
The molecular structure of benzaldehyde derivatives is often characterized using spectroscopic methods and theoretical calculations. For example, the molecular structure and vibrational wave numbers of 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde oxime were reported and found to be in agreement with XRD data . The molecular geometry of another compound was optimized using DFT and compared with experimental data, showing excellent harmony . These studies suggest that similar methods could be used to analyze the molecular structure of 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde.
Chemical Reactions Analysis
The reactivity of benzaldehyde derivatives can vary depending on their structure. For instance, the carbodesilylation of 2-(trimethylsilyl)pyridines with benzaldehyde is proposed to follow an "ylide mechanism" . The reactivity of these compounds can be influenced by the substituents on the pyridine ring, as indicated by the correlation with resonance and inductive parameters . This information could be relevant when considering the reactivity of the trifluoromethyl group in 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzaldehyde derivatives can be deduced from their molecular structure and reactivity. For example, the calculated first hyperpolarizability of 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde oxime is significantly higher than that of urea, suggesting potential applications in non-linear optics . The molecular electrostatic potential and Fukui functions provide information on the local reactivity properties of the molecule . These analyses could be applied to predict the properties of 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde.
Wissenschaftliche Forschungsanwendungen
-
Quantum Science and Physics
- This compound could potentially be used in the field of quantum science and physics . Specifically, it could be used in the study of ultracold polar molecules . Ultracold atoms are a promising platform for quantum science, and molecules could offer even more possibilities due to properties that atoms lack, such as polarity and the availability of rotational states .
- The methods of application would involve storing molecules in reconfigurable optical traps, which could allow researchers to harness the rich physics of molecules in quantum applications . This would involve using arrays of tightly focused laser beams known as optical tweezers .
- The outcomes of this application could open new opportunities in quantum simulation and computing, notably, mimicking systems of interacting spins and creating multilevel qubits .
-
Organic Chemistry and Synthesis
- This compound is likely used in the field of organic chemistry for the synthesis of various other compounds. The exact methods of application and results would depend on the specific context of the research being conducted.
- The methods of application would involve various chemical reactions and procedures, which would be determined by the specific synthesis route being followed.
- The outcomes of this application could include the successful synthesis of new compounds, which could have a wide range of potential uses.
-
Agrochemicals
- Trifluoromethylpyridine (TFMP) and its intermediates, which include “4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde”, are important ingredients for the development of agrochemical compounds .
- The methods of application would involve various chemical reactions and procedures, which would be determined by the specific synthesis route being followed .
- The outcomes of this application could include the successful synthesis of new agrochemicals, which could have a wide range of potential uses in protecting crops from pests .
-
Pharmaceuticals
- Trifluoromethylpyridine (TFMP) and its intermediates are also used in the pharmaceutical industry .
- The methods of application would involve various chemical reactions and procedures, which would be determined by the specific synthesis route being followed .
- The outcomes of this application could include the successful synthesis of new pharmaceutical compounds, which could have a wide range of potential uses in human and veterinary medicine .
Safety And Hazards
Eigenschaften
IUPAC Name |
4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO2/c14-13(15,16)10-3-6-12(17-7-10)19-11-4-1-9(8-18)2-5-11/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIAPYMWYTXDSDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OC2=NC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

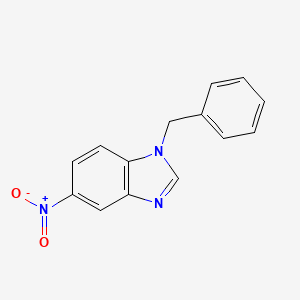
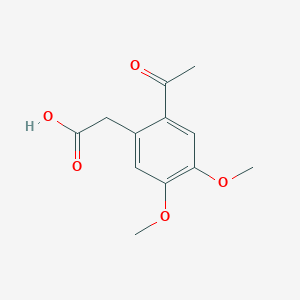
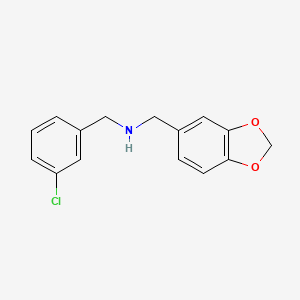
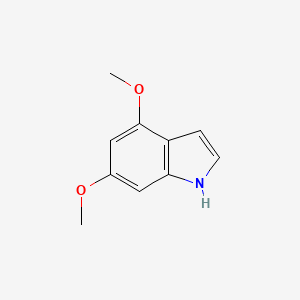
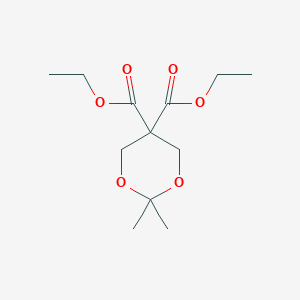



![5-Methylthieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B1331517.png)

